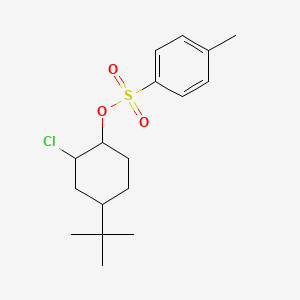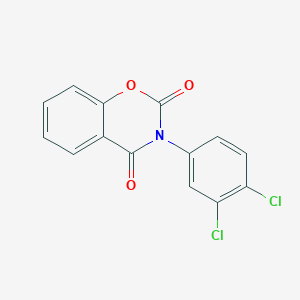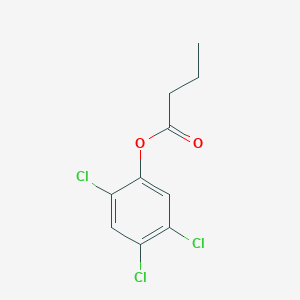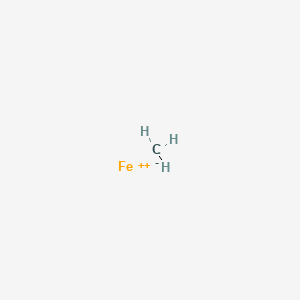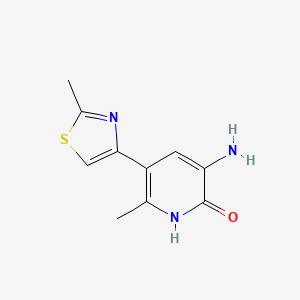![molecular formula C25H21NO4S B14355997 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- CAS No. 91425-31-9](/img/structure/B14355997.png)
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a triphenylmethylthioacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- typically involves multiple steps, starting with the preparation of the pyrrolidinedione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The triphenylmethylthioacetyl group is then introduced via a nucleophilic substitution reaction, where the pyrrolidinedione core reacts with a triphenylmethylthioacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound
科学研究应用
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
The presence of the triphenylmethylthioacetyl group in 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
91425-31-9 |
|---|---|
分子式 |
C25H21NO4S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-tritylsulfanylacetate |
InChI |
InChI=1S/C25H21NO4S/c27-22-16-17-23(28)26(22)30-24(29)18-31-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI 键 |
BNXCNXBRSGOGNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


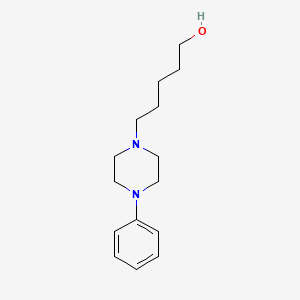
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
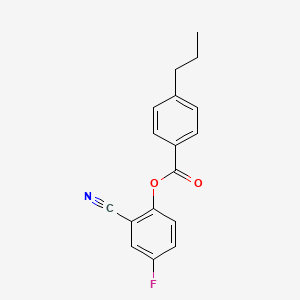
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
